1,4-Cyclohexadiene
Overview
Description
1,4-Cyclohexadiene is an organic compound with the molecular formula C₆H₈. It is a colorless, flammable liquid that is of academic interest as a prototype of a large class of related compounds called terpenoids. An isomer of this compound is 1,3-cyclohexadiene .
Mechanism of Action
Target of Action
1,4-Cyclohexadiene is primarily used as a hydrogen donor in catalytic hydrogenation reactions . It targets benzyl groups of N-benzyloxycarbamates, benzyl esters, benzyl ethers, and benzyl amines .
Mode of Action
This compound interacts with its targets by replacing the benzyl groups with hydrogen . This interaction is driven by the conversion of this compound to an aromatic system, such as benzene . This conversion can trigger other reactions, such as the Bergman cyclization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrogenation of benzyl groups . The conversion of this compound to an aromatic system can also trigger other reactions, affecting various biochemical pathways .
Pharmacokinetics
It is known that this compound is a colorless, flammable liquid . Its properties, such as its density (0.847 g cm −3), melting point (-50 °C), and boiling point (82 °C), may affect its absorption, distribution, metabolism, and excretion .
Result of Action
The result of this compound’s action is the hydrogenation of benzyl groups, leading to the formation of an aromatic system . This can trigger other reactions, leading to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its flammability and physical properties may be affected by temperature and pressure . .
Biochemical Analysis
Biochemical Properties
1,4-Cyclohexadiene plays a significant role in biochemical reactions, particularly as a hydrogen donor in catalytic hydrogenation reactions . It can rapidly replace benzyl groups of N-benzyloxycarbamates, benzyl esters, benzyl ethers, and benzyl amines with hydrogen. This compound interacts with enzymes and proteins involved in hydrogenation processes, such as ruthenium (II)-triphenylphosphine catalysts, facilitating the conversion of benzyl groups to hydrogen .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a hydrogen donor. It influences cell function by participating in hydrogenation reactions, which can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to donate hydrogen atoms can lead to changes in the redox state of cells, affecting various biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in hydrogenation reactions. It acts as a hydrogen donor, facilitating the reduction of benzyl groups in the presence of specific catalysts. This process involves the transfer of hydrogen atoms from this compound to the target molecules, leading to the formation of benzene and other reduced products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard conditions but can degrade when exposed to strong oxidizing agents . Long-term studies in vitro and in vivo have shown that this compound can maintain its hydrogen-donating properties over extended periods, although its effectiveness may decrease with prolonged exposure to reactive environments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively participates in hydrogenation reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective and safe.
Metabolic Pathways
This compound is involved in metabolic pathways related to hydrogenation reactions. It interacts with enzymes and cofactors that facilitate the transfer of hydrogen atoms to target molecules. The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help localize the compound to areas where hydrogenation reactions occur, ensuring its availability for biochemical processes. The compound’s distribution can also affect its localization and accumulation within cells .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms ensure that the compound is present in areas where hydrogenation reactions are needed, optimizing its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
In the laboratory, substituted 1,4-cyclohexadienes are synthesized by Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol. This method avoids over-reduction to the fully saturated ring . Another method involves the Diels-Alder reaction of alkynyl pinacol boronic esters with various dienes, generating cycloadducts with very good regioselectivity .
Industrial Production Methods
Industrial production methods for 1,4-cyclohexadiene are not as well-documented as laboratory methods. the Birch reduction remains a key method for producing this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzene.
Reduction: It can be reduced further to cyclohexane.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Birch reduction using alkali metals in liquid ammonia.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.
Major Products
Oxidation: Benzene
Reduction: Cyclohexane
Substitution: Various substituted cyclohexadienes depending on the reagent used
Scientific Research Applications
1,4-Cyclohexadiene has several scientific research applications:
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of polycarbonate, polyesters, and films.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,4-cyclohexadiene with similar properties but different reactivity.
Cyclohexane: A fully saturated derivative of cyclohexadiene.
Benzene: An aromatic compound that can be formed by the oxidation of this compound
Uniqueness
This compound is unique due to its ability to easily aromatize, forming an aromatic ring. This property makes it a valuable intermediate in various chemical reactions and industrial applications .
Properties
IUPAC Name |
cyclohexa-1,4-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-2-4-6-5-3-1/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJHQYIOXKWHFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060854 | |
Record name | 1,4-Cyclohexadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
Record name | 1,4-Cyclohexadiene | |
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CAS No. |
628-41-1 | |
Record name | 1,4-Cyclohexadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Cyclohexadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexadiene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexa-1,4-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,4-CYCLOHEXADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F8Z5909QZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-cyclohexadiene?
A1: The molecular formula of this compound is C6H8, and its molecular weight is 80.13 g/mol.
Q2: What spectroscopic data can be used to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: [, , ] This technique provides information about the hydrogen and carbon environments within the molecule, revealing its structure and conformation. For example, NMR studies indicate that the this compound ring adopts a shallow boat conformation. []
- Infrared (IR) spectroscopy: This method helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
- Ultraviolet-visible (UV-Vis) spectroscopy: [, ] This technique investigates the electronic transitions within the molecule, providing insights into its electronic structure and conjugation. Studies comparing UV-vis absorption properties of this compound with its carbo-mer have been conducted. []
- Electron impact spectroscopy: This method can probe the excited electronic states of this compound, revealing information about its electronic structure and transitions. []
Q3: How stable is this compound under different conditions?
A3: this compound is relatively stable at room temperature but can undergo various reactions at elevated temperatures or in the presence of catalysts. For instance, it can undergo dehydrogenation to form benzene, particularly in the presence of oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or triphenylmethylfluoroborate. [] The stability of plasma-polymerized thin films derived from 1-isopropyl-4-methyl-1,4-cyclohexadiene (γ-Terpinene) has been investigated for potential applications in organic electronics. []
Q4: How is this compound used in catalytic reactions?
A5: this compound often serves as a hydrogen donor in catalytic hydrogenation reactions. For example, it plays this role in reactions using nickel complexes as catalysts. []
Q5: What is the mechanism of this compound's involvement in catalytic hydrogenations?
A6: In the presence of a nickel catalyst, this compound can form a π-allylnickel complex. This complex then reacts with hydrogen, transferring the hydrogen atoms to the substrate, resulting in its hydrogenation. []
Q6: Can you provide an example of a specific reaction where this compound acts as a hydrogen donor?
A7: A nickel catalyst generated from bis(acetylacetonato)nickel(II), triethyldialuminium trichloride, and triphenylphosphine can catalyze the selective hydrogenation of 1,4-cyclohexadienes to the corresponding cyclohexenes. In this reaction, this compound serves as the hydrogen donor. []
Q7: How is computational chemistry used to study this compound?
A7: Computational techniques like density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to study various aspects of this compound, including:
- Thermochemical properties: Calculating enthalpies of formation, bond dissociation energies, and activation energies for reactions involving this compound. [, ]
- Reaction mechanisms: Investigating the pathways and transition state structures involved in reactions of this compound, such as its thermal decomposition or reaction with oxidizing agents. []
- Spectroscopic properties: Simulating and predicting NMR, IR, and UV-Vis spectra of this compound, aiding in the interpretation of experimental results. [, , , , ]
- Electronic structure: Determining the energies and ordering of molecular orbitals in this compound, providing insights into its reactivity and electronic properties. []
Q8: Can you elaborate on a specific example of computational modeling involving this compound?
A9: DFT calculations were used to study the kinetics and mechanism of the formal H-atom abstraction by the 2,2-diphenyl-1-picrylhydrazyl (dpph•) radical from this compound. This study provided insights into the reaction pathway, transition state structures, and the influence of pi-pi stacking interactions in the reaction. []
Q9: How do structural modifications of this compound affect its reactivity?
A10: Substituents on the this compound ring can significantly influence its reactivity. For example, alkyl substituents can impact the rate of its thermal decomposition, with 3,6-dimethyl substitution leading to a lower activation energy compared to the unsubstituted compound. []
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